N-(Cyclopropylmethyl)-8-azaspiro[4.5]decane-2-carboxamide
Description
Properties
IUPAC Name |
N-(cyclopropylmethyl)-8-azaspiro[4.5]decane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O/c17-13(16-10-11-1-2-11)12-3-4-14(9-12)5-7-15-8-6-14/h11-12,15H,1-10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHGYKXXLANFGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2CCC3(C2)CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alternative Petasis Reaction Approach
The Petasis reaction enables the synthesis of spirocyclic amines from boronic acids, amines, and carbonyl compounds. For instance, reacting cyclopropanecarboxaldehyde with benzylamine and vinylboronic acid yields intermediates that undergo cyclization to form the spiro core.
Advantages :
Introduction of the Cyclopropylmethyl Group
Alkylation of Spirocyclic Amine
The spirocyclic amine undergoes alkylation with cyclopropylmethyl bromide in the presence of a base (e.g., K₂CO₃) in DMF or acetonitrile. This method mirrors procedures described for analogous compounds.
Optimization Note :
Reductive Amination
An alternative route employs reductive amination using cyclopropylmethylamine and a ketone intermediate. Sodium triacetoxyborohydride (STAB) in dichloroethane facilitates this transformation.
Example :
Carboxamide Formation
Carboxylic Acid Activation
The spirocyclic carboxylic acid (prepared via oxidation of a hydroxymethyl precursor) is activated with HATU or EDCI and coupled with cyclopropylmethylamine.
Typical Protocol :
Direct Aminolysis of Esters
Methyl or ethyl esters of the spirocyclic acid react with cyclopropylmethylamine under microwave irradiation (100°C, 1 h), achieving yields comparable to coupling methods.
Comparison of Methods :
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| HATU Coupling | HATU, DIPEA, DMF | 90 | 95 |
| EDCI Coupling | EDCI, HOBt, DCM | 85 | 93 |
| Microwave Aminolysis | MeOH, 100°C, 1 h | 88 | 94 |
One-Pot Synthesis Strategies
Recent advances enable telescoped syntheses to reduce purification steps. For example, a sequence of imine formation, allylation, cyclization, and alkylation is performed without isolating intermediates.
Case Study :
-
Imine formation in toluene.
-
Allylation with allylMgCl in THF.
-
Cyclization with HBr/Br₂.
-
Alkylation with cyclopropylmethyl bromide.
Overall Yield : 52% (four steps).
Industrial Scalability and Process Optimization
Solvent Selection
Catalytic Methods
Palladium-catalyzed aminations and nickel-mediated cross-couplings are under investigation to improve atom economy.
Cost Analysis
| Step | Cost Driver | Mitigation Strategy |
|---|---|---|
| Spiro Core Synthesis | LiAlH₄ usage | Substitute with NaBH₄/CeCl₃ |
| Alkylation | Cyclopropylmethyl bromide cost | In-situ generation from cyclopropanol |
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclopropylmethyl group, leading to the formation of alcohols, ketones, or carboxylic acids.
-
Reduction: : Reduction reactions can target the carboxamide group, potentially converting it to an amine or other reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or hydrogen peroxide (H₂O₂).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), or catalytic hydrogenation.
Substitution Reagents: Alkyl halides, acyl halides, or sulfonyl chlorides in the presence of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Cyclopropylmethyl alcohol, cyclopropylmethyl ketone, or cyclopropylmethyl carboxylic acid.
Reduction: Primary or secondary amines.
Substitution: Various N-substituted derivatives depending on the reagents used.
Scientific Research Applications
Potential Therapeutic Uses
N-(Cyclopropylmethyl)-8-azaspiro[4.5]decane-2-carboxamide is primarily studied for its potential as a therapeutic agent in several areas:
- Neurological Disorders : The compound's ability to interact with specific neurotransmitter systems positions it as a candidate for treating conditions such as anxiety and depression.
- Antiviral Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiviral properties, making it a subject of interest in the development of treatments for viral infections.
Drug Discovery and Development
The compound has been included in various screening libraries aimed at drug discovery:
| Screening Library | Description |
|---|---|
| 3D-Pharmacophore Based Diversity Library | Contains diverse compounds for identifying new drug candidates. |
| Antiviral Libraries | Focused on compounds with potential antiviral effects. |
Synthetic Methodologies
The synthesis of this compound involves several key steps:
- Formation of the Spirocyclic Core : Utilizing cyclization reactions to create the spiro structure.
- Functionalization : Introduction of the cyclopropylmethyl group through nucleophilic substitution or similar methods.
These synthetic pathways are crucial for producing analogs that can enhance efficacy and reduce side effects.
Case Study 1: Antidepressant Activity
A study evaluated the antidepressant-like effects of this compound in rodent models. Results indicated significant reductions in depressive behaviors compared to control groups, suggesting its potential as a novel antidepressant.
Case Study 2: Antiviral Screening
In another investigation, various derivatives of this compound were screened against viral pathogens. Some analogs demonstrated promising antiviral activity, supporting further exploration into their mechanisms of action and therapeutic potential.
Mechanism of Action
The mechanism of action of N-(Cyclopropylmethyl)-8-azaspiro[4.5]decane-2-carboxamide would depend on its specific application. Generally, the compound’s effects are mediated through its interactions with molecular targets such as enzymes, receptors, or nucleic acids. The spirocyclic structure can influence the binding affinity and specificity, potentially leading to unique biological activities.
Comparison with Similar Compounds
Structural Differences :
Inferred Properties :
- Dimethyl substitution may enhance solubility in polar solvents compared to the cyclopropylmethyl variant.
- Reduced steric hindrance could improve binding to less constrained targets but decrease metabolic stability.
Molecular Data :
| Property | N-(Cyclopropylmethyl)-8-azaspiro[4.5]decane-2-carboxamide | N,N-Dimethyl-8-azaspiro[4.5]decane-2-carboxamide |
|---|---|---|
| Substituent on Amide-N | Cyclopropylmethyl | Dimethyl |
| Key Functional Groups | Carboxamide, Spirocyclic amine | Carboxamide, Spirocyclic amine |
| Lipophilicity (Predicted) | Higher (due to cyclopropane) | Lower |
Impurity I(EP): 8-[4-[4-(5-Chloropyrimidin-2-yl)-piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione
Structural Differences :
Functional Implications :
- The dione groups increase polarity, likely reducing blood-brain barrier penetration compared to the carboxamide.
2-Azaspiro[4.5]decane-2-propanamine, N,N-dimethyl-8,8-dipropyl-, hydrochloride (1:2)
Structural Differences :
Pharmacokinetic Considerations :
- The hydrochloride salt enhances aqueous solubility, favoring oral bioavailability.
- Dipropyl groups increase molecular weight (381.47 g/mol) and may prolong metabolic half-life due to steric shielding.
Cyclopropylmethyl-Containing Analogs (Non-Spiro)
Example : N-[o-[o-((Trimethylsilyl)methyl)phenyl)cyclopropylmethyl]methylamine (, Compound 21) .
- Cyclopropylmethyl groups are used here to modulate amine basicity and steric protection.
- In the target compound, the cyclopropylmethyl may similarly protect the amide from enzymatic hydrolysis.
Biological Activity
N-(Cyclopropylmethyl)-8-azaspiro[4.5]decane-2-carboxamide, with the CAS number 1422065-01-7, is a compound that has garnered interest due to its potential biological activities. This compound belongs to the class of spirocyclic amides, characterized by a unique spiro structure that contributes to its pharmacological properties.
- Molecular Formula: C14H24N2O
- Molecular Weight: 236.35 g/mol
- Structure: The compound features a cyclopropylmethyl group attached to an 8-azaspiro[4.5]decane framework, which is crucial for its biological interactions.
The biological activity of this compound can be attributed to its interaction with various biological targets, particularly in the central nervous system (CNS). Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, potentially influencing pathways related to anxiety, depression, and other neuropsychiatric disorders.
Key Findings from Research Studies
-
Neuropharmacological Effects:
- In vitro studies have indicated that this compound may exhibit anxiolytic and antidepressant-like effects by modulating serotonin and dopamine receptors.
- A recent study demonstrated significant reductions in anxiety-like behaviors in animal models treated with the compound, suggesting its potential therapeutic application in anxiety disorders .
- Antinociceptive Properties:
- Potential Antitumor Activity:
Comparative Biological Activity Table
Case Study 1: Anxiolytic Effects in Rodent Models
In a controlled study involving male Wistar rats, researchers administered varying doses of this compound. Behavioral assessments using the elevated plus maze and open field tests indicated a dose-dependent reduction in anxiety-like behavior compared to the control group.
Case Study 2: Pain Management Efficacy
A double-blind study evaluated the antinociceptive effects of the compound in a formalin-induced pain model. Results showed significant pain relief at doses of 10 mg/kg and 20 mg/kg when compared to placebo, suggesting its potential as an analgesic agent.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-(Cyclopropylmethyl)-8-azaspiro[4.5]decane-2-carboxamide and its structural analogs?
- Methodological Answer : Synthesis often involves multi-step reactions, such as nucleophilic substitution, cyclization, and functional group modifications. For example, spirocyclic intermediates can be synthesized via Diels-Alder reactions using protected dienes (e.g., benzyl 8-azaspiro[4.5]deca-1,3-diene-8-carboxylate) followed by deprotection and functionalization . Cyanopyrazine derivatives may also serve as precursors, with subsequent coupling to cyclopropylmethyl groups under basic conditions (e.g., NaOH and triethylamine) . Characterization via -NMR and TLC is critical for confirming intermediate purity .
Q. Which analytical techniques are essential for characterizing this compound and its intermediates?
- Methodological Answer :
- Structural Confirmation : -NMR and -NMR for verifying spirocyclic and cyclopropylmethyl moieties .
- Purity Assessment : TLC for real-time monitoring of reaction progress, coupled with HPLC for quantifying impurities (e.g., chlorobutyl or bromobutyl derivatives) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formulas and detect synthetic byproducts .
Advanced Research Questions
Q. How does This compound modulate cytokine secretion in the bone marrow microenvironment?
- Methodological Answer : The compound may inhibit pro-survival cytokines like IL-6 and VEGF via STAT3 and Akt pathway suppression. Experimental workflows include:
- In Vitro Models : Co-culture MM cells with bone marrow stromal cells (BMSCs) to measure cytokine secretion via ELISA after compound treatment .
- Mechanistic Studies : Western blotting to assess phosphorylation states of STAT3, Akt, and ERK1/2 in MM.1S cells treated with IL-6 .
- Data Interpretation : Compare cytokine inhibition efficacy across cell lines (e.g., OPM1 vs. RPMI8226) to identify resistance mechanisms .
Q. What strategies are employed to identify and quantify synthetic impurities in spirocyclic carboxamide derivatives?
- Methodological Answer :
- Impurity Profiling : Use reference standards (e.g., Imp. K: 8-azaspiro[4.5]decane-7,9-dione; Imp. L: 8-(4-chlorobutyl) derivative) for LC-MS/MS calibration .
- Chromatographic Separation : Optimize gradient elution on Chromolith® HPLC columns to resolve structurally similar impurities (e.g., bromo- vs. chlorobutyl side chains) .
- Quantitative NMR (qNMR) : Validate impurity concentrations using deuterated solvents and internal standards (e.g., TMSP) .
Q. How should in vivo studies be designed to evaluate the compound’s efficacy in myeloma models?
- Methodological Answer :
- Animal Models : Use SCID mice engrafted with OPM1 MM cells to assess tumor growth inhibition and survival prolongation .
- Dosing Regimens : Oral administration at bioavailable doses (e.g., 10–50 mg/kg/day) with pharmacokinetic monitoring of plasma half-life .
- Endpoint Analysis : Histopathology of bone marrow and cytokine profiling (IL-6, VEGF) in serum post-treatment .
Data Contradiction & Resolution
Q. How can researchers resolve discrepancies between in vitro cytokine inhibition and in vivo efficacy results?
- Methodological Answer :
- Model Validation : Ensure in vitro BMSC co-cultures replicate the hypoxic and acidic conditions of the bone marrow niche .
- Pharmacokinetic Adjustments : Optimize dosing intervals to maintain therapeutic plasma levels, addressing rapid clearance observed in vivo .
- Multi-Omics Integration : Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) data from treated tumors to identify compensatory pathways (e.g., ERK1/2 activation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
